molecular formula C17H15N3O4 B10990090 Methyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate

Methyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate

Cat. No.: B10990090
M. Wt: 325.32 g/mol
InChI Key: JNSSVYKSDULPMY-UHFFFAOYSA-N
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Description

“Methyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate” is a compound with a complex structure that combines various functional groups. Let’s break it down:

    Methyl Group (CH₃): Attached to the benzoate ring, this group provides stability and influences the compound’s reactivity.

    Oxazolo[5,4-b]pyridine Ring: A fused heterocyclic system, which includes both an oxazole and a pyridine ring. This arrangement contributes to the compound’s unique properties.

    Carbonyl Group (C=O): Positioned within the oxazolo ring, this functional group participates in various chemical reactions.

Preparation Methods

The synthetic routes for this compound involve intricate steps. While I don’t have specific details on its industrial production, researchers typically follow these principles:

    Condensation Reactions: One common approach is the condensation of appropriate precursors, such as an oxazole derivative and a benzoic acid derivative, under controlled conditions.

    Protecting Groups: To achieve selectivity during synthesis, protecting groups are often used to shield specific functional groups temporarily.

    Purification: After synthesis, purification techniques like column chromatography or recrystallization ensure high purity.

Chemical Reactions Analysis

“Methyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate” can undergo several reactions:

    Oxidation: The carbonyl group may be oxidized to a carboxylic acid.

    Reduction: Reduction of the carbonyl group can yield an alcohol.

    Substitution: The methyl group can be replaced by other substituents.

    Major Products: These reactions lead to derivatives with altered properties, potentially useful in drug design or materials science.

Scientific Research Applications

This compound finds applications across disciplines:

    Medicine: Investigate its potential as a drug candidate, especially considering its heterocyclic structure.

    Chemistry: Explore its reactivity and interactions with other molecules.

    Biology: Study its effects on cellular processes.

    Industry: Assess its use in materials science or catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related oxazoloquinolones or heterocyclic derivatives.

Biological Activity

Methyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate is a complex organic compound known for its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, interaction studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₈N₂O₃
  • Molecular Weight : 286.33 g/mol
  • IUPAC Name : this compound

The compound comprises a methyl ester group linked to an oxazolo[5,4-b]pyridine moiety, which is critical for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several methodologies:

  • Formation of the Oxazolo[5,4-b]pyridine Core : This can be achieved through cyclization reactions using appropriate precursors under controlled conditions.
  • Amidation Reaction : The introduction of the carbonyl amine group is performed through amidation with suitable carboxylic acids or their derivatives.
  • Esterification : The final step involves esterification to form the methyl ester.

Biological Activity

This compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies have indicated that this compound may possess significant antiproliferative effects against various human cancer cell lines. For instance, it has shown IC50 values in the nanomolar range against multiple tumor types .
  • Antimicrobial Properties : Similar compounds within the oxazolo[5,4-b]pyridine class have demonstrated antimicrobial activities. The presence of the oxazole ring enhances interaction with microbial targets .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, a comparison is made with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
3-AminoquinolineContains an amino group on a quinoline ringAntimicrobial
2-AminopyridinePyridine derivative with an amino groupAntitumor
6-MethylpyridineMethyl-substituted pyridineAntiviral

The dual functionality of this compound may provide enhanced biological activity compared to simpler analogs due to synergistic effects from both the oxazole and benzoate structures .

Interaction Studies

Understanding the pharmacodynamics of this compound is crucial for its development as a therapeutic agent. Initial interaction studies suggest that it may bind effectively to target proteins involved in cancer progression and microbial resistance mechanisms .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Cell Line Studies : In vitro tests on various human tumor cell lines have shown promising results in terms of cell viability reduction and apoptosis induction.
  • Microbial Inhibition Tests : Experiments conducted on bacterial strains reveal that this compound can inhibit growth effectively at low concentrations.

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

methyl 4-[(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C17H15N3O4/c1-9-8-13(14-10(2)20-24-16(14)18-9)15(21)19-12-6-4-11(5-7-12)17(22)23-3/h4-8H,1-3H3,(H,19,21)

InChI Key

JNSSVYKSDULPMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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